![molecular formula C8H8O4 B113102 4-Hydroxyphenylglyoxal hydrate CAS No. 854670-84-1](/img/structure/B113102.png)
4-Hydroxyphenylglyoxal hydrate
Overview
Description
4-Hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C8H8O4 and a molecular weight of 168.15 . It is a pale-yellow to yellow-brown solid . It is used as a building block in the synthesis of various pharmaceuticals.
Synthesis Analysis
The compound this compound can be synthesized from this compound, which reacts with N-methoxylamine hydrochloride in a one-step oximation reaction .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 168.15 . The compound has a melting point of 108-110°C, a predicted boiling point of 377.1±27.0 °C, and a predicted density of 1.464±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Lipid Peroxidation Product Analysis : 4-Hydroxyphenylglyoxal hydrate is related to lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE). Studies in lipid peroxidation focus on the reactivity and cytotoxicity of such compounds, their formation mechanisms, and the detection of HNE-adducts in inflammatory situations like atherosclerotic lesions (Spickett, 2013).
Bioremediation : Research involving Fusarium incarnatum UC-14 demonstrates its potential use in the bioremediation of Bisphenol A, highlighting the degradation process of phenolic environmental pollutants. This shows potential applications in environmental cleanup and sustainable practices (Chhaya & Gupte, 2013).
Agricultural and Pharmaceutical Applications : The role of 4-hydroxyphenylpyruvate dioxygenase and its inhibitors is explored in agriculture as herbicides and in medicine for treating human inherited diseases (Santucci et al., 2017).
Molecular Dynamics in Pharmaceutical Research : Studies on molecular dynamics simulations and free energy calculations of 4-hydroxyphenylpyruvate dioxygenase highlight its relevance in pharmaceutical research (Beer et al., 2011).
Catabolism and Drug Metabolism : Research into the catabolism of 4-hydroxyacids and related compounds like 4-hydroxynonenal provides insights into drug metabolism and potential implications for diseases such as 4-hydroxybutyric aciduria (Zhang et al., 2009).
Electrochemical Studies and Sensor Development : Studies on the electrochemical behavior of compounds related to this compound, like 4-hydroxy-2-(triphenylphosphonio)phenolate, contribute to the development of sensors and analytical methods in chemistry (Zare et al., 2010).
Carbonyl Scavenging and Disease Prevention : Investigations into the scavenging capacity of reactive carbonyl species, including 4-hydroxynonenal, inform strategies for inhibiting carbonyl stress-associated pathologies, which have implications in various diseases (Vidal et al., 2014).
Safety and Hazards
4-Hydroxyphenylglyoxal hydrate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Cellular Effects
4-Hydroxyphenylglyoxal hydrate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to glyoxal, a related compound, has been shown to perturb the glutathione pathway, mitochondrial membrane potential, and mitogen-activated protein kinase pathways in human aortic endothelial cells . These effects suggest that this compound may similarly impact cellular processes, leading to changes in cell viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at 4°C, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of glyoxal have been associated with DNA damage and tumor growth in animal studies . Similarly, this compound may exhibit threshold effects, where its impact on cellular processes becomes more pronounced at higher concentrations.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can impact its activity and function, as its accumulation in certain areas may enhance or inhibit specific biochemical reactions.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . Its subcellular localization can influence its interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDQJGLFIXJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632843 | |
Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197447-05-5 | |
Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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